6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone
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Overview
Description
6,6’,7,7’-Tetraethoxy-3,3’-dimethyl[2,2’-binaphthalene]-1,1’,4,4’-tetrone is a complex organic compound belonging to the binaphthalene family. This compound is characterized by its unique structure, which includes four ethoxy groups and two methyl groups attached to a binaphthalene core. The presence of multiple functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,7,7’-Tetraethoxy-3,3’-dimethyl[2,2’-binaphthalene]-1,1’,4,4’-tetrone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Binaphthalene Core: The initial step involves the coupling of two naphthalene units to form the binaphthalene core. This can be achieved through a Suzuki coupling reaction using palladium catalysts.
Introduction of Ethoxy Groups: The ethoxy groups are introduced through an etherification reaction. This involves reacting the binaphthalene core with ethyl iodide in the presence of a strong base such as sodium hydride.
Methylation: The methyl groups are added via a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Oxidation: The final step involves the oxidation of the binaphthalene core to form the tetrone structure. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,6’,7,7’-Tetraethoxy-3,3’-dimethyl[2,2’-binaphthalene]-1,1’,4,4’-tetrone can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the tetrone structure back to a more reduced form.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides (e.g., ethyl iodide) and bases (e.g., sodium hydride) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6,6’,7,7’-Tetraethoxy-3,3’-dimethyl[2,2’-binaphthalene]-1,1’,4,4’-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6,6’,7,7’-Tetraethoxy-3,3’-dimethyl[2,2’-binaphthalene]-1,1’,4,4’-tetrone exerts its effects depends on its specific application. In chemical reactions, its multiple functional groups allow it to participate in various types of reactions, acting as a nucleophile or electrophile. In biological systems, it may interact with proteins, enzymes, or nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Diisopropyl-6,6’,7,7’-tetramethoxy-3,3’-dimethyl-2,2’-binaphthalene-1,1’,4,4’-tetrayl tetraacetate
- 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione
- Gossypol
Uniqueness
6,6’,7,7’-Tetraethoxy-3,3’-dimethyl[2,2’-binaphthalene]-1,1’,4,4’-tetrone is unique due to its specific combination of ethoxy and methyl groups attached to the binaphthalene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90163-23-8 |
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Molecular Formula |
C30H30O8 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-(6,7-diethoxy-3-methyl-1,4-dioxonaphthalen-2-yl)-6,7-diethoxy-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C30H30O8/c1-7-35-21-11-17-19(13-23(21)37-9-3)29(33)25(15(5)27(17)31)26-16(6)28(32)18-12-22(36-8-2)24(38-10-4)14-20(18)30(26)34/h11-14H,7-10H2,1-6H3 |
InChI Key |
KRTZGURZJSJBBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)C(=C(C2=O)C3=C(C(=O)C4=CC(=C(C=C4C3=O)OCC)OCC)C)C)OCC |
Origin of Product |
United States |
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